Array ( [bid] => 12893420 )
(S)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a carboxylate functional group. The molecular formula for this compound is and it has a molecular weight of approximately . The compound exhibits chirality, with the (S) configuration indicating the specific spatial arrangement of its atoms.
The presence of the fluorine atom at the 3-position of the pyrrolidine ring enhances its biological activity and reactivity in
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the generation of diverse chemical entities.
The synthesis of (S)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate can be achieved through several methods:
(S)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate has several applications, primarily in:
Interaction studies involving (S)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate focus on its potential binding affinities with biological targets. Preliminary studies suggest that its fluorine substituent may enhance lipophilicity, potentially increasing membrane permeability and interaction with cellular targets.
Further investigation through techniques such as molecular docking or binding assays could provide insights into its mechanism of action and therapeutic potential.
Several compounds share structural similarities with (S)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, each possessing unique characteristics:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | Hydroxyl group instead of carbonyl | Potentially more polar; different reactivity |
| tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | Two fluorine atoms; piperidine ring | Increased electronegativity; altered activity |
| tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate | Sulfonic acid derivative; piperidine structure | Enhanced solubility; distinct reactivity |
These compounds illustrate how variations in functional groups and ring structures can influence chemical behavior and biological activity, highlighting the uniqueness of (S)-tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate within this class of compounds.
(S)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate belongs to the pyrrolidine family, a five-membered saturated heterocycle containing one nitrogen atom. The compound’s systematic IUPAC name is derived from its substituents: a tert-butyloxycarbonyl (Boc) group at the nitrogen, a fluorine atom at position 3, and a ketone at position 4. Its molecular formula is $$ \text{C}9\text{H}{14}\text{FNO}_3 $$, with a molecular weight of 203.21 g/mol. The stereochemistry at position 3 is designated as (S), distinguishing it from its (R)-enantiomer (CAS 1266339-10-9).
Synonyms for this compound include:
The CAS registry number 845894-03-3 uniquely identifies the (S)-enantiomer. Its SMILES notation, $$ \text{O=C(N1CC@HC(C1)=O)OC(C)(C)C} $$, encodes the stereochemistry and functional groups.
| Property | Value |
|---|---|
| IUPAC Name | (S)-tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate |
| Molecular Formula | $$ \text{C}9\text{H}{14}\text{FNO}_3 $$ |
| Molecular Weight | 203.21 g/mol |
| CAS Number | 845894-03-3 |
| SMILES | O=C(N1CC@HC(C1)=O)OC(C)(C)C |
| Enantiomeric Counterpart | (R)-tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS 1266339-10-9) |
The development of (S)-tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate aligns with advancements in fluorinated heterocycles and asymmetric synthesis. Pyrrolidine derivatives have been studied since the mid-20th century, but the introduction of fluorine and Boc protection emerged more prominently in the 1990s as strategies to modulate pharmacokinetic properties and synthetic versatility.
The compound’s synthesis typically begins with N-Boc-3-pyrrolidinone, which undergoes fluorination at position 3 using reagents such as sodium hexamethyldisilazide (NaHMDS) and chlorotriethylsilane. The stereospecific introduction of fluorine is achieved via chiral resolution or asymmetric catalysis, though specific methodologies remain proprietary in industrial settings.
(S)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is prized for three key attributes: